Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride
Description
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated 1,6-naphthyridine core. The molecule includes a methyl ester group at the 4-position and a hydrochloride salt, enhancing its stability and solubility in polar solvents.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-10(13)7-2-5-12-9-3-4-11-6-8(7)9;/h2,5,11H,3-4,6H2,1H3;1H |
InChI Key |
PVUQJXKORLJAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=NC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride typically involves multistep reactions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . Another approach involves double Sonogashira reactions followed by Chichibabin cyclizations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, acetylenic alcohols, and protected propargylamines . Reaction conditions often involve the use of catalysts such as palladium in Sonogashira reactions and bases like cesium fluoride in cyclization reactions .
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridines, which can be further modified for specific applications .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride involves binding to specific molecular targets. For instance, it targets the LEDGF/p75-binding site on HIV-1 integrase, promoting aberrant multimerization of the enzyme, which inhibits HIV-1 replication . This compound’s effects are mediated through interactions with various molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Structural and Functional Insights :
Position of Ester Group :
- The target compound’s methyl ester at C-4 contrasts with analogs like the C-3 ester in and the C-2 ester in . Positional changes influence steric effects and interaction with biological targets .
Hydroxyl groups ( and ) enhance hydrogen-bonding capacity but may reduce bioavailability .
Salt Forms :
- Hydrochloride salts (e.g., target compound and ) improve solubility in aqueous media compared to free bases. Dihydrochloride salts () further enhance solubility but may alter crystallinity .
Research Implications and Limitations
- Synthetic Utility : Ethyl and methyl esters serve as versatile intermediates for further functionalization, such as hydrolysis to carboxylic acids or amide coupling .
- Data Gaps : The provided evidence lacks detailed physicochemical or biological data (e.g., melting points, IC₅₀ values), necessitating further experimental validation.
- Structural Diversity : Substitutions at C-2, C-3, or C-4, as well as benzyl or chloro groups, highlight the naphthyridine scaffold’s adaptability in drug design .
Biological Activity
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 1086392-58-6
Molecular Formula: C10H12N2O2·HCl
Molecular Weight: 232.68 g/mol
The compound features a naphthyridine core structure that is known for its biological activity. The presence of the carboxylate group enhances its solubility and reactivity.
The biological activity of this compound primarily involves interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on certain kinases that are crucial in cancer progression.
- Receptor Modulation: It interacts with receptors that play roles in neurodegenerative diseases and inflammation.
These interactions can lead to significant biological effects such as anti-cancer and neuroprotective activities.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity:
- In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Specific IC50 values have been reported for different cancer types; for example, it showed an IC50 of 1.46 µM against VEGFR-2 kinase, which is implicated in angiogenesis .
- Neuroprotective Effects:
-
Antimicrobial Properties:
- Preliminary tests indicate that it possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Neuroprotection | Inhibition of amyloid-beta | |
| Antimicrobial | Broad-spectrum activity |
Case Study: Anticancer Activity
A study conducted on human colorectal carcinoma xenografts demonstrated that this compound significantly reduced tumor growth rates when administered orally. The study utilized two different dosing schedules to evaluate the pharmacokinetics and efficacy of the compound .
Case Study: Neuroprotective Effects
In a model of Alzheimer's disease using Escherichia coli, the compound was tested for its ability to prevent protein aggregation. Results indicated a potent dual aggregation inhibition profile against amyloid-beta and tau proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
